4,5-Diethyl-phthalic acid anhydride

概述

描述

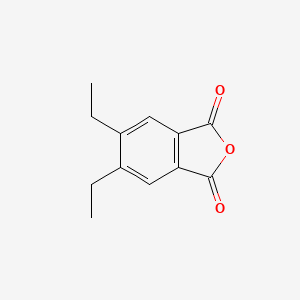

4,5-Diethyl-phthalic acid anhydride is a derivative of phthalic acid, where two ethyl groups are attached to the benzene ring at positions 4 and 5. This compound is a white crystalline solid with a molecular formula of C10H8O3. It is widely used in the chemical industry, particularly in the production of plasticizers, dyes, and resins.

准备方法

Synthetic Routes and Reaction Conditions: 4,5-Diethyl-phthalic acid anhydride can be synthesized through the oxidation of 4,5-diethylphthalic acid. The reaction typically involves heating the phthalic acid derivative with an oxidizing agent such as potassium permanganate or chromic acid under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the catalytic oxidation of 4,5-diethylphthalic acid. The process requires precise control of temperature and pressure to ensure the efficient conversion of the starting material to the desired anhydride.

化学反应分析

Types of Reactions: 4,5-Diethyl-phthalic acid anhydride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce dicarboxylic acids.

Reduction: Reduction reactions can convert the anhydride to its corresponding diol.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenation reactions can be carried out using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Dicarboxylic Acids: Oxidation of the anhydride can yield dicarboxylic acids such as terephthalic acid.

Diols: Reduction reactions can produce diols like 4,5-diethyl-1,2-cyclohexanediol.

Halogenated Derivatives: Substitution reactions can lead to the formation of halogenated compounds.

科学研究应用

Chemical Reactions

The compound undergoes various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to dicarboxylic acids | Potassium permanganate, chromic acid |

| Reduction | Produces diols from the anhydride | Lithium aluminum hydride (LiAlH4) |

| Substitution | Forms halogenated derivatives via electrophilic attack | Bromine or chlorine with a catalyst |

Chemistry

In the field of chemistry, 4,5-Diethyl-phthalic acid anhydride serves as a precursor for synthesizing complex organic molecules and polymers. Its ability to participate in various chemical reactions makes it valuable for developing new materials and compounds.

Biology

The compound is utilized in biological research to study enzyme-catalyzed reactions and metabolic pathways. Its reactive nature allows it to form intermediates that can interact with biological macromolecules.

Medicine

In medicine, this compound is employed in developing pharmaceuticals and drug delivery systems. Its chemical properties enable it to modify drug formulations for enhanced efficacy.

Industry

The compound is integral to producing plasticizers, dyes, and resins. These materials are essential in manufacturing consumer goods, contributing to industries ranging from automotive to textiles.

Case Studies

- Synthesis of Novel Organoselenocyanates : Research has demonstrated that phthalic anhydrides can be key substrates in synthesizing organoselenocyanates with potential antitumor properties. This highlights the compound's role in pharmaceutical applications .

- Modification of Cellulosic Compounds : A study reported the chemical modification of sugarcane bagasse cellulose using phthalic anhydride as a substrate. This process aimed to enhance the degree of substitution in cellulosic materials for improved properties .

- Toxicological Studies : Investigations into the toxicological effects of phthalic anhydrides indicate potential respiratory irritations and sensitization upon exposure. Long-term studies have shown chronic effects such as bronchitis and conjunctivitis in workers exposed to these compounds .

Toxicological Profile

Research indicates that exposure to this compound may lead to various toxicological effects:

- Acute Effects : Irritation of the eyes, respiratory tract, and skin.

- Chronic Effects : Long-term exposure has been associated with respiratory issues such as bronchitis and nasal ulceration .

The oral LD50 for related phthalic compounds is reported at approximately 1530 mg/kg body weight, indicating moderate toxicity at higher doses .

作用机制

The mechanism by which 4,5-diethyl-phthalic acid anhydride exerts its effects involves the formation of reactive intermediates that participate in subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application, such as the synthesis of polymers or pharmaceuticals.

相似化合物的比较

Phthalic Anhydride: The parent compound without the ethyl groups.

Isophthalic Anhydride: A positional isomer with the ethyl groups at positions 3 and 5.

Terephthalic Anhydride: Another positional isomer with the ethyl groups at positions 1 and 4.

Uniqueness: 4,5-Diethyl-phthalic acid anhydride is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the ethyl groups enhances its stability and modifies its chemical properties compared to its parent compound and positional isomers.

生物活性

4,5-Diethyl-phthalic acid anhydride (DEPA) is a chemical compound that has garnered attention for its various biological activities and potential applications in different fields, including medicine and materials science. This article provides a comprehensive overview of the biological activity of DEPA, supported by research findings, case studies, and data tables.

This compound is characterized by its anhydride functional group, which is reactive and can participate in various chemical reactions. The compound undergoes oxidation, reduction, and electrophilic substitution reactions, leading to the formation of different derivatives. The mechanism of action primarily involves the formation of reactive intermediates that can interact with biological macromolecules, influencing metabolic pathways and cellular functions.

Table 1: Chemical Reactions of DEPA

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts DEPA to dicarboxylic acids | Potassium permanganate, chromic acid |

| Reduction | Produces diols from DEPA | Lithium aluminum hydride (LiAlH4) |

| Substitution | Forms halogenated derivatives via electrophilic attack | Bromine or chlorine with a catalyst |

Toxicological Profile

Research indicates that this compound exhibits various toxicological effects. Exposure to phthalic anhydrides can lead to respiratory irritation and sensitization. In animal studies, inhalation exposure has resulted in symptoms such as nasal ulceration and bronchitis . The oral LD50 in rats is reported to be 1530 mg/kg body weight, highlighting its potential toxicity at higher doses .

Case Study: Respiratory Sensitization

A notable case study focused on workers exposed to phthalic anhydride in industrial settings. Reports indicated that individuals experienced chronic respiratory issues, including asthma and rhinitis. These findings suggest that DEPA may have significant implications for occupational health, necessitating stringent safety measures when handling the compound .

Biological Activity

The biological activity of DEPA extends beyond toxicity; it is also involved in various biochemical processes:

- Antimicrobial Activity : Studies have shown that derivatives of phthalic anhydride possess antimicrobial properties. This activity may be attributed to their ability to disrupt cellular membranes or interfere with metabolic pathways in microorganisms.

- Cytotoxic Effects : Research indicates that certain derivatives can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy .

Table 2: Summary of Biological Activities

属性

IUPAC Name |

5,6-diethyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-7-5-9-10(6-8(7)4-2)12(14)15-11(9)13/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAQTWFVCRFMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1CC)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。